molecular formula C14H7ClN4O2 B11049034 4-amino-1-(4-chlorophenyl)-6-hydroxy-3-oxo-3H-pyrrolo[3,4-c]pyridine-7-carbonitrile

4-amino-1-(4-chlorophenyl)-6-hydroxy-3-oxo-3H-pyrrolo[3,4-c]pyridine-7-carbonitrile

Cat. No.: B11049034
M. Wt: 298.68 g/mol
InChI Key: UKUGUMJZXHHPLW-UHFFFAOYSA-N
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Description

4-amino-1-(4-chlorophenyl)-6-hydroxy-3-oxo-3H-pyrrolo[3,4-c]pyridine-7-carbonitrile is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the pyrrolo[3,4-c]pyridine family, characterized by a fused ring system that includes both pyridine and pyrrole moieties. The presence of functional groups such as amino, hydroxy, and cyano groups contributes to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-(4-chlorophenyl)-6-hydroxy-3-oxo-3H-pyrrolo[3,4-c]pyridine-7-carbonitrile typically involves multi-step organic reactions

    Formation of the Pyrrolo[3,4-c]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a precursor containing a pyridine ring and a suitable leaving group can undergo cyclization with a pyrrole derivative.

    Introduction of Functional Groups: The amino group can be introduced via nucleophilic substitution reactions, while the hydroxy group can be added through hydroxylation reactions. The cyano group is typically introduced via cyanation reactions using reagents like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while substitution of the chloro group can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-amino-1-(4-chlorophenyl)-6-hydroxy-3-oxo-3H-pyrrolo[3,4-c]pyridine-7-carbonitrile is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown potential as a pharmacophore in drug discovery. Its structural features make it a candidate for the development of inhibitors or modulators of specific enzymes or receptors. Studies have investigated its activity against various biological targets, including kinases and other proteins involved in disease pathways.

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential. Research has focused on their use as anticancer agents, given their ability to inhibit key enzymes involved in cell proliferation. Additionally, their potential as anti-inflammatory and antimicrobial agents is being investigated.

Industry

Industrially, this compound can be used in the development of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in polymer science, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 4-amino-1-(4-chlorophenyl)-6-hydroxy-3-oxo-3H-pyrrolo[3,4-c]pyridine-7-carbonitrile involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it binds to the ATP-binding site of the enzyme, preventing phosphorylation and subsequent signal transduction. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-amino-1-(4-fluorophenyl)-6-hydroxy-3-oxo-3H-pyrrolo[3,4-c]pyridine-7-carbonitrile: Similar structure with a fluorine atom instead of chlorine.

    4-amino-1-(4-methylphenyl)-6-hydroxy-3-oxo-3H-pyrrolo[3,4-c]pyridine-7-carbonitrile: Similar structure with a methyl group instead of chlorine.

    4-amino-1-(4-bromophenyl)-6-hydroxy-3-oxo-3H-pyrrolo[3,4-c]pyridine-7-carbonitrile: Similar structure with a bromine atom instead of chlorine.

Uniqueness

The uniqueness of 4-amino-1-(4-chlorophenyl)-6-hydroxy-3-oxo-3H-pyrrolo[3,4-c]pyridine-7-carbonitrile lies in its specific combination of functional groups and the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H7ClN4O2

Molecular Weight

298.68 g/mol

IUPAC Name

4-amino-1-(4-chlorophenyl)-3,6-dioxo-5H-pyrrolo[3,4-c]pyridine-7-carbonitrile

InChI

InChI=1S/C14H7ClN4O2/c15-7-3-1-6(2-4-7)11-9-8(5-16)13(20)19-12(17)10(9)14(21)18-11/h1-4H,(H3,17,19,20)

InChI Key

UKUGUMJZXHHPLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=O)C3=C(NC(=O)C(=C32)C#N)N)Cl

Origin of Product

United States

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